tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring bonded to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of Indole and Piperazine: The final step involves coupling the indole and piperazine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the carbonyl group.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Biological Studies: Used in studies to understand the role of indole derivatives in biological systems, including their anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Biology: Employed as a probe to study molecular interactions and pathways involving indole and piperazine moieties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is unique due to its specific combination of an indole moiety with a piperazine ring, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzylindole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,3)31-24(30)27-15-13-26(14-16-27)23(29)22-17-20-11-7-8-12-21(20)28(22)18-19-9-5-4-6-10-19/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
SBLFQHQIKCWYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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